Ethaverine
Overview
Description
Ethaverine is a derivative of papaverine, primarily used in the treatment of peripheral vascular diseases. It is known to cause vasodilation by reducing intracellular Ca2+ concentrations in vascular smooth muscle cells, mainly through its effects on L-type calcium channels (Wang & Rosenberg, 1991).
Synthesis Analysis
The detailed synthesis process of Ethaverine is not directly covered in the provided papers. However, being a derivative of papaverine, its synthesis likely involves modifications to the papaverine molecule, possibly through ethylation to introduce ethoxy groups which are characteristic of Ethaverine's structure.
Molecular Structure Analysis
Ethaverine's structure, similar to papaverine, contains an isoquinoline skeleton, which is a nitrogen-containing heterocycle. The presence of multiple ethoxy groups (-OCH2CH3) differentiates Ethaverine from papaverine, contributing to its unique pharmacological properties. These structural features are crucial for its interaction with L-type calcium channels, as they likely influence Ethaverine's binding affinity and efficacy as a channel blocker (Wang & Rosenberg, 1991).
Chemical Reactions and Properties
Ethaverine's chemical activity, particularly its interaction with L-type calcium channels, is a key aspect of its pharmacological profile. It has been shown to reduce the open probability of these channels, with higher concentrations leading to almost complete inhibition of channel activity. This effect is likely mediated through Ethaverine's binding to verapamil binding sites on the L-type calcium channels, inhibiting channel activation and dihydropyridine binding (Wang & Rosenberg, 1991).
Physical Properties Analysis
The physical properties of Ethaverine, such as solubility, melting point, and molecular weight, are not explicitly detailed in the available literature. However, these properties are influenced by its molecular structure, particularly the ethoxy groups, which may enhance its solubility in organic solvents compared to papaverine.
Chemical Properties Analysis
Ethaverine exhibits vasodilatory and antispasmodic effects, attributed to its ability to block L-type Ca2+ channels. This blockade leads to reduced intracellular calcium levels in smooth muscle cells, resulting in vasodilation and relaxation of smooth muscle tissues. The specificity of Ethaverine for L-type Ca2+ channels over other types of calcium channels is a notable chemical property that underpins its therapeutic use (Wang & Rosenberg, 1991).
Scientific Research Applications
Monoamine Oxidase Inhibition : Ethaverine has been found to inhibit monoamine oxidase activity in the brain, which can regulate catecholamine content (S. S. Lee et al., 2001).
Dopamine Content Reduction : It decreases dopamine content in PC12 cells by inhibiting tyrosine hydroxylase activity (J. Shin et al., 2001).
Cochlear Microcirculation : Ethaverine hydrochloride at specific doses significantly improves cochlear microcirculation in guinea pigs (J. Prazma et al., 1981).
Spasmolytic Activity : This compound exhibits spasmolytic activity and can mimic the effects of anoxia by inhibiting oxygen uptake in rat liver mitochondria (R. Santi et al., 1964).
Inhibition of Calcium Channels : Ethaverine inhibits cardiac L-type calcium channels, causing vasodilation and reducing intracellular Ca2+ concentrations (Y. Wang & R. Rosenberg, 1991).
Cardiac Effects : It induces a lengthening of the atrial effective refractory period in guinea pig atriums and inhibits atrioventricular conduction and heart rate (P. Lacroix et al., 1977; 1976).
Vasodilator Properties : Ethaverine is a potent vasodilator, especially effective in treating angina pectoris (C. Voyles et al., 1953).
Treatment of Arrhythmias : It normalizes electrocardiograms in cases of post-ischemic arrhythmias in dogs (P. Lacroix et al., 1977).
Peripheral Blood Flow : Ethaverine hydrochloride is effective as a smooth muscle relaxant and increases peripheral blood flow in occlusive artery disease (Oswald Wj & Baeder Dh, 1975).
Intermittent Claudication : It safely increased walking tolerance in patients with intermittent claudication (F. Trainor et al., 1986).
Plasma Concentration : Ethaverine shows rapid absorption and a peak plasma concentration time of 0.75 hours after oral administration (M. Meyer et al., 1983).
Coronary Vasodilator Effect : It has a more gradual and persistent coronary vasodilator effect than papaverine (D. Simon et al., 1954).
Measurement in Human Plasma : High-performance liquid chromatography can measure ethaverine in human plasma, with a peak mean plasma drug concentration occurring at 1.5 hours after oral doses (R. Brodie et al., 1980).
Ion-Selective Electrodes : The ethaverine-tetraphenylborate electrode has a specific selectivity coefficient for detecting ethaverine (C. Eppelsheim et al., 1991).
Safety And Hazards
properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWYFYXTIWQBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
985-13-7 (hydrochloride) | |
Record name | Ethaverine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023009 | |
Record name | Ethaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethaverine | |
CAS RN |
486-47-5 | |
Record name | 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethaverine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethaverine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHAVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2HC19DYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.